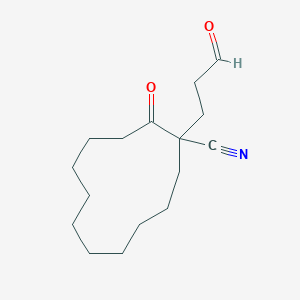![molecular formula C10H15NO2S B14322617 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine CAS No. 110374-42-0](/img/structure/B14322617.png)
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methanesulfinyl group attached to the methyl group at the 2-position of the pyridine ring, along with methoxy and dimethyl substituents at the 4 and 3,5 positions, respectively. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring followed by the introduction of the methanesulfinyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitution and functionalization of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group typically yields sulfone derivatives, while reduction can produce sulfides.
科学研究应用
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine exerts its effects involves its interaction with specific molecular targets. The methanesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical processes.
相似化合物的比较
Similar Compounds
5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole: This compound shares a similar methanesulfinyl group and pyridine ring structure.
Methanesulfonyl chloride: Although structurally different, it contains the methanesulfonyl group, which is a key functional group in 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine.
Uniqueness
This compound is unique due to its specific combination of functional groups and substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
110374-42-0 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.30 g/mol |
IUPAC 名称 |
4-methoxy-3,5-dimethyl-2-(methylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-11-9(6-14(4)12)8(2)10(7)13-3/h5H,6H2,1-4H3 |
InChI 键 |
GLXQHVHIGRFZOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
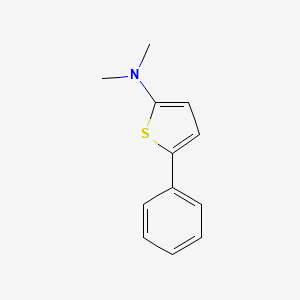
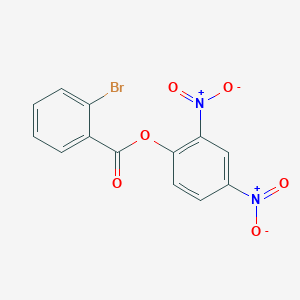
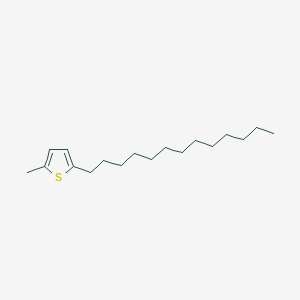
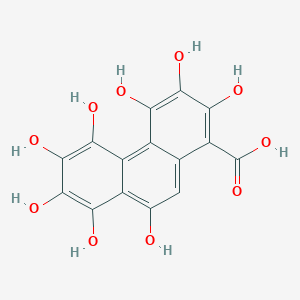
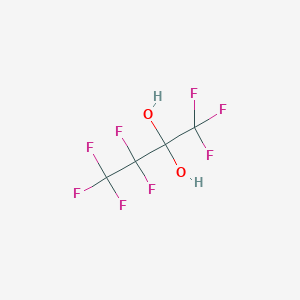
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)

![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
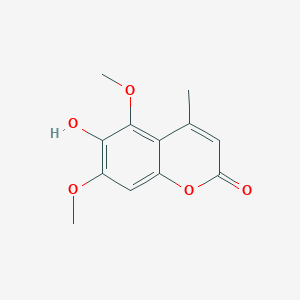

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
